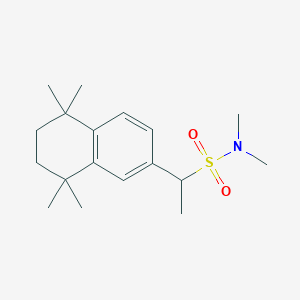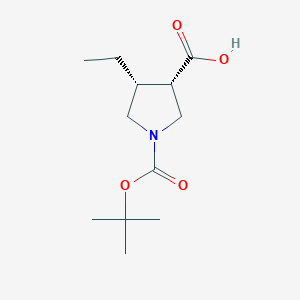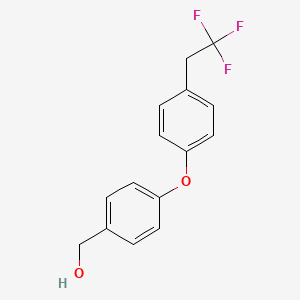
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is a chemical compound with the molecular formula C14H11F3O3 and a molecular weight of 284.23 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways and physiological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Similar in structure but lacks the phenoxyphenyl moiety.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a fluorine atom instead of the trifluoroethyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring, differing significantly in structure and properties.
Uniqueness
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is unique due to its specific trifluoroethyl substitution on the phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H13F3O2 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
[4-[4-(2,2,2-trifluoroethyl)phenoxy]phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)9-11-1-5-13(6-2-11)20-14-7-3-12(10-19)4-8-14/h1-8,19H,9-10H2 |
InChI Key |
LYFFQLKWGHQZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


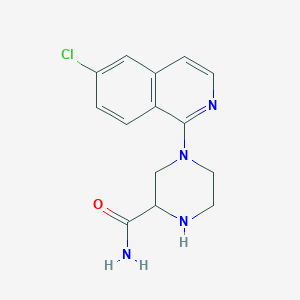
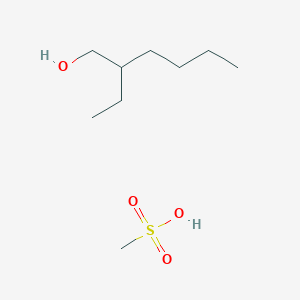
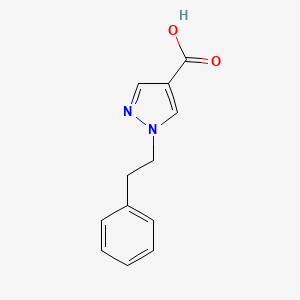
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
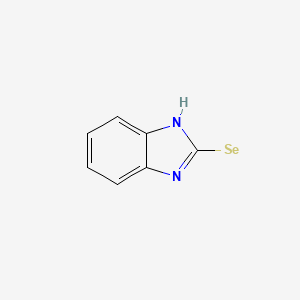
![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
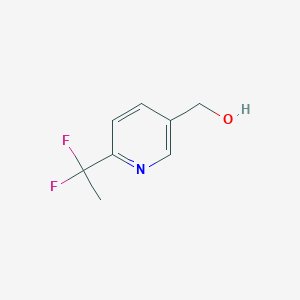
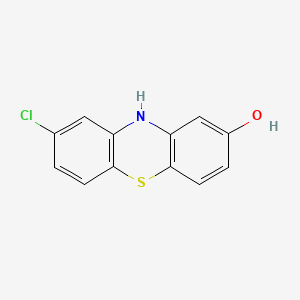
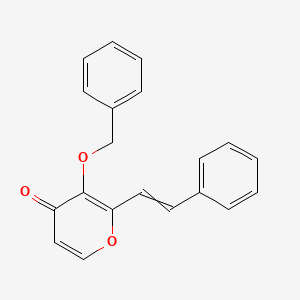
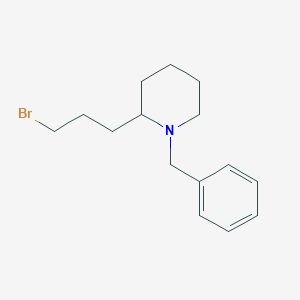
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
